N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine - 189885-47-0

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

Catalog Number: EVT-1439289
CAS Number: 189885-47-0
Molecular Formula: C19H23NO2
Molecular Weight: 297.398
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Intramolecular Condensation: One common approach involves the intramolecular condensation of appropriately substituted phenethylamines. This method, highlighted in the synthesis of 6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine [], utilizes acidic conditions and dehydrating agents to promote cyclization.
  • Pummerer-type Cyclization: Another method, described by Ogawa et al. [], employs a Pummerer reaction for the synthesis of 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine. This approach involves the formation of a sulfonium-carbenium dication intermediate that undergoes intramolecular cyclization.
  • Ring-closing Metathesis: For generating specific substitutions at the 5-position, Cannon et al. [] employed ring-closing metathesis to create the benzazepine core, followed by further modifications to introduce the desired functional groups.
Molecular Structure Analysis
  • A non-planar seven-membered ring: X-ray diffraction studies of related compounds, such as 6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine [], reveal a non-planar seven-membered ring, often adopting a half-chair conformation. This conformational flexibility can contribute to binding interactions with various biological targets.
Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom in the benzazepine ring can be further alkylated. This modification is exemplified in the synthesis of compounds with varying N-substitutions, like the N-allyl derivative SK&F 85174 [], to explore structure-activity relationships.
  • Demethylation: The methoxy groups can be selectively cleaved to generate phenolic hydroxyl groups, as demonstrated in the synthesis of catechol derivatives []. This transformation can significantly alter the molecule's physicochemical properties and influence its interactions with biological targets.
Mechanism of Action
  • Receptor binding: Many 2,3,4,5-tetrahydro-1H-3-benzazepines exhibit high affinity for various neurotransmitter receptors, including dopamine receptors [, , , , , , ] and serotonin receptors []. This suggests that N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine might also interact with specific receptor subtypes. The nature of these interactions (agonist, antagonist, or allosteric modulator) would depend on the specific receptor and the compound's structural features.
  • Enzyme inhibition: Some derivatives, such as LY134046 [, ], act as potent inhibitors of N-methyltransferase enzymes. N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine might possess inhibitory activity against specific enzymes involved in neurotransmitter metabolism or other physiological processes.
Applications
  • Medicinal chemistry: As a synthetic intermediate, it can be used to synthesize a library of novel compounds for drug discovery. The diverse pharmacological activities exhibited by related compounds, such as dopamine receptor modulation [, , , , , , ], suggest that derivatives of N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine could hold promise for treating neurological disorders like Parkinson's disease, schizophrenia, and drug addiction.

6-Chloro-2,3,4,5-tetrahydro-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-3-benzazepine

  • Compound Description: This compound, synthesized via intramolecular condensation, yielded a 69% yield. [] X-ray diffraction analysis revealed a half-chair conformation of the seven-membered ring. []
  • Relevance: This compound shares the core 2,3,4,5-tetrahydro-7,8-dimethoxy benzazepine structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. The key difference lies in the substitution at the nitrogen atom. While the target compound features a benzyl group, this related compound possesses a 6-chloro-4-methoxyphenyl substituent. []

Racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

  • Compound Description: These derivatives demonstrate potent dopamine and norepinephrine uptake inhibition, with the enantioselectivity impacting their potency. [] Specifically, the 1-S enantiomer exhibits significantly stronger inhibition of dopamine and norepinephrine uptake compared to its 1-R counterpart. []
  • Relevance: This group of compounds shares the core 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. The main distinction arises from the presence of a 2-chloroethylcarbamoyl substituent at the nitrogen atom in these related compounds, which is absent in the target compound. []

(+)‐N‐Trichloroacetyl‐7,8‐dimethoxy‐1‐vinyl‐2,3,4,5‐tetrahydro‐1H‐3‐benzazepine

  • Compound Description: The crystal structure of this compound was analyzed at low temperatures to ascertain its absolute configuration. []
  • Relevance: This compound, along with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, belongs to the 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine chemical class. [] The primary structural difference lies in the substituents at the nitrogen atom (a trichloroacetyl group in this related compound) and the presence of a vinyl group at the 1-position. []

2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

  • Compound Description: This compound exhibits dopamine receptor agonist activity, with the R-isomer demonstrating significantly higher potency in both in vitro and in vivo tests for central and peripheral dopaminergic activity. [] This stereospecificity suggests the importance of the 1-phenyl substituent's orientation for its dopamine-like effects and potential interaction with a specific receptor binding site. []
  • Relevance: This compound shares the core 2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. The difference lies in the substituents at the nitrogen atom and the presence of hydroxyl groups at the 7,8 position instead of methoxy groups. []

3-allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol (SK&F 85174)

  • Compound Description: This N-allyl derivative exhibits both dopamine D1 and D2 agonist activity. [] Its parent compound, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol (SK&F 82526), demonstrates strong D1 agonism but lacks D2 activity. [] This highlights the significant influence of N-substitution on the compound's pharmacological profile. []
  • Relevance: This compound shares a similar structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, specifically the 2,3,4,5-tetrahydro-1H-3-benzazepine core. [] Variations occur in the substituents at the 1, 3, 6, and 7,8 positions, highlighting how structural modifications within this class can significantly alter their dopaminergic activity. []

6-fluoro-3-allyl-2,3,4,5-tetrahydro- 1-(4-hydroxyphenyl)-1H-3-benzazepine-7, 8-diol

  • Compound Description: This compound demonstrates a balanced profile of dopamine D1 and D2 agonist activity, making it a subject of interest for further development as a potential therapeutic agent targeting both dopamine receptor subtypes. []
  • Relevance: Similar to N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine, this compound belongs to the 2,3,4,5-tetrahydro-1H-3-benzazepine-7, 8-diol family, which is known for its potential dopaminergic activity. [] The variations in substituents at the 1, 3, and 6 positions highlight the impact of these modifications on the compound's selectivity and potency for dopamine receptor subtypes. []

6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines

  • Compound Description: This series of compounds, synthesized via cyclization and demethylation reactions, was investigated for their potential as dopamine receptor agonists. [] These compounds' efficacy in stimulating renal blood flow and influencing renal vascular resistance in dogs served as preliminary evidence of their dopaminergic activity. []
  • Relevance: This group of compounds shares the core 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. They differ in the substituents at the nitrogen atom, highlighting the impact of these modifications on receptor binding and functional effects within the benzazepine class. []

6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a) and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)

  • Compound Description: These compounds were synthesized via Pummerer cyclization, demonstrating the versatility of this reaction in constructing both tetrahydroisoquinoline and tetrahydrobenzazepine ring systems. [, ] The presence of boron trifluoride diethyl etherate played a crucial role in facilitating the desired cyclization, leading to the formation of the target compounds. [, ]
  • Relevance: These compounds, particularly 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b), are structurally similar to N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. Both share the 7,8-dimethoxy-2-phenyl-2,3,4,5-tetrahydro-3H-3-benzazepine core, differing only in the substituent at the nitrogen. [, ] This emphasizes the structural diversity achievable within this chemical class. [, ]

5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones

  • Compound Description: This group of compounds, synthesized via two distinct approaches, was investigated as potential muscarinic (M3) receptor antagonists. [] While both synthetic pathways successfully yielded the desired 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, the second approach, involving ring-closing metathesis, proved more efficient for synthesizing the targeted 5-cycloalkyl-5-hydroxy derivatives. []

7,8-Dihydroxy-1-phenyl- and 1-(3- and 4-hydroxyphenyl)-1-hydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives

  • Compound Description: These phenolic derivatives were synthesized using an intramolecular Barbier reaction, demonstrating a novel approach to constructing the benzazepine scaffold. [] The reaction involves an organolithium reagent reacting with an imine or carbonyl group to form a new carbon-carbon bond. []
  • Relevance: These derivatives share the core 2,3,4,5-tetrahydro-1H-3-benzazepine structure with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. [] The significant structural differences lie in the substitution at the nitrogen atom, the hydroxyl groups on the phenyl ring at the 1-position, and the absence of a benzyl group, leading to potentially different pharmacological properties. []

Aromatic methoxy and methylenedioxy substituted 2,3,4,5‐tetrahydro‐1H‐3‐benzazepines

  • Compound Description: These benzazepines were synthesized through a multistep process involving chloromethylation, cyanide substitution, hydrolysis, and lactam formation, followed by a final reduction step. [] This novel approach allowed the preparation of previously unreported compounds within this series, highlighting its significance in medicinal chemistry. []
  • Relevance: This family of compounds shares the 2,3,4,5‐tetrahydro‐1H‐3‐benzazepine core with N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine. [] They are structurally similar due to the aromatic methoxy substitution, although the specific substitution pattern and the presence of a benzyl group in the target compound differentiate them. [] This group of compounds emphasizes the versatility of benzazepines as scaffolds in drug discovery. []

5‐Phenylsulfanyl‐ and 5‐benzyl‐substituted tetrahydro‐2‐benzazepines

  • Compound Description: These compounds were synthesized using a novel strategy involving the connection of C6–C1 and C3–N building blocks, with key steps including the Heck reaction, Stetter reaction, reductive cyclization, and late-stage N-substitution. [] Notably, compounds with linear or branched alk(en)yl residues containing an n-butyl substructure exhibited high σ1 receptor affinity. []

4,5-dihydro-1,4-benzothiazepin-3(2H)-one derivatives

  • Compound Description: These derivatives were synthesized by reacting thiophenols with α-halogenocarboxylic esters, showcasing a convenient and efficient one-step approach. [] The synthesis highlights the versatility of these compounds as precursors to various other benzothiazepine derivatives, including 3-thiones, sulfones, sulfoxides, and N-substituted analogs, which can be accessed through subsequent transformations. []

Properties

CAS Number

189885-47-0

Product Name

N-Benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-2-benzazepine

IUPAC Name

2-benzyl-7,8-dimethoxy-1,3,4,5-tetrahydro-2-benzazepine

Molecular Formula

C19H23NO2

Molecular Weight

297.398

InChI

InChI=1S/C19H23NO2/c1-21-18-11-16-9-6-10-20(13-15-7-4-3-5-8-15)14-17(16)12-19(18)22-2/h3-5,7-8,11-12H,6,9-10,13-14H2,1-2H3

InChI Key

FRXHWVJZKYQAJG-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCCC2=C1)CC3=CC=CC=C3)OC

Synonyms

2,3,4,5-Tetrahydro-7,8-dimethoxy-2-(phenylmethyl)-1H-2-benzazepine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.